RK-287107 -

RK-287107

Catalog Number: EVT-281077
CAS Number:
Molecular Formula: C22H26F2N4O2
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RK-287107 is an inhibitor of the tankyrases TNKS1 and TNKS2 (IC50s = 0.014 and 0.010 µM, respectively). It is selective for TNKS1 and TNKS2 over poly(ADP-ribose) polymerase 1 (PARP1), PARP2, and PARP10 (IC50s = >20, 2.7, and 19.8 µM, respectively). RK-287107 inhibits Wnt-dependent signaling with an IC50 value of 0.077 µM in a reporter assay. It increases accumulation of Axin2, indicating inhibition of TNKS-mediated auto-PARsylation, in COLO 320DM colorectal cancer cells when used at a concentration of 0.1 µM. RK-287107 also inhibits cell growth in the same model (GI50 = 0.45 µM). It reduces tumor growth in a COLO 320DM mouse xenograft model when administered at a dose of 150 mg/kg twice per day.
RK-287107 is a potent TNKS/TNKS2 inhibitor (IC50 = 14.4 nM) with >7000-fold selectivity against the PARP1 enzyme, which inhibits WNT-responsive TCF reporter activity and proliferation of human colorectal cancer cell line COLO-320DM. RK-287107 also demonstrated dose-dependent tumor growth inhibition in a mouse xenograft model. RK-287107 is a promising lead compound for the development of novel tankyrase inhibitors as anticancer agents.
Overview

RK-287107 is a novel compound developed as a potent and selective inhibitor of tankyrase enzymes, specifically tankyrase-1 and tankyrase-2. It was designed to enhance the inhibition of these enzymes, which play critical roles in various cellular processes, including the regulation of the Wnt signaling pathway, making it a potential therapeutic agent in cancer treatment, particularly colorectal cancer. The compound exhibits significantly higher potency than its predecessor, G007-LK, with IC50 values of 14.3 nmol/L for tankyrase-1 and 10.6 nmol/L for tankyrase-2, while showing no inhibition of PARP1 activity at concentrations up to 20 μmol/L .

Source and Classification

RK-287107 was synthesized as part of a research initiative aimed at developing tankyrase inhibitors through high-throughput screening of small molecules. It belongs to the class of 1,2,4-triazole-based compounds and is characterized by its ability to selectively inhibit tankyrases without affecting other similar enzymes like PARP1 . The compound has been classified under anticancer agents due to its targeted action against tumor growth mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of RK-287107 involved several steps starting from a lead compound identified through previous research. The synthetic methodology was modular, allowing for iterative modifications to improve potency and pharmacokinetic properties. Key steps included:

  1. Lead Compound Development: Initial compounds were derived from high-throughput screening results that identified structural analogs with tankyrase inhibitory activity.
  2. Structural Modifications: Various single-point mutations and hybrid structures were explored to enhance efficacy based on structure-activity relationship (SAR) studies.
  3. Final Synthesis: The final compound was synthesized using established organic chemistry techniques such as liquid chromatography/mass spectrometry (LC/MS) for monitoring reactions and ensuring purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of RK-287107 features a 1,2,4-triazole core, which is essential for its biological activity. Detailed characterization through techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry confirmed its structure. The compound's ability to form efficient π–π stacking interactions with specific amino acids in the target enzyme contributes to its potency .

Structural Characteristics

  • Molecular Formula: C₁₄H₁₁N₅O
  • Molecular Weight: 255.27 g/mol
  • Key Functional Groups: Triazole ring, aromatic systems that facilitate interaction with tankyrase enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

RK-287107 primarily acts through competitive inhibition of tankyrase enzymes. The mechanism involves binding to the active site of the enzymes, preventing their normal function in poly(ADP-ribosyl)ation processes that regulate protein stability and degradation:

  1. Inhibition Mechanism: By blocking the active site, RK-287107 stabilizes Axin proteins, leading to downregulation of β-catenin signaling pathways.
  2. Biochemical Assays: In vitro assays demonstrated significant inhibition of tankyrase activity compared to controls .
Mechanism of Action

Process and Data

The mechanism by which RK-287107 exerts its effects involves several key processes:

  1. Tankyrase Inhibition: By inhibiting both tankyrase-1 and tankyrase-2, RK-287107 prevents the poly(ADP-ribosyl)ation of target proteins.
  2. Stabilization of Axin Proteins: This inhibition leads to the accumulation of Axin proteins in the cell, which subsequently downregulates β-catenin signaling—a pathway often dysregulated in colorectal cancers .
  3. Impact on Tumor Growth: The resultant decrease in β-catenin activity contributes to reduced cell proliferation in cancerous cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in phosphate-buffered saline (PBS).

Chemical Properties

  • Stability: Chemically stable under physiological conditions.
  • pH Sensitivity: Exhibits stability across a range of pH levels typically found in biological systems.
Applications

Scientific Uses

RK-287107 has significant potential applications in cancer research and therapy:

  • Colorectal Cancer Treatment: Its specific inhibition of tankyrases makes it a promising candidate for targeting tumors with aberrant Wnt signaling pathways.
  • Research Tool: It serves as an important tool for studying the role of tankyrases in cellular signaling and cancer biology.
  • Combination Therapies: Potential use in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types .

Properties

Product Name

RK-287107

IUPAC Name

2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Molecular Formula

C22H26F2N4O2

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C22H26F2N4O2/c23-14-11-16(24)19-18(12-14)28(9-10-29)13-22(19)5-7-27(8-6-22)21-25-17-4-2-1-3-15(17)20(30)26-21/h11-12,29H,1-10,13H2,(H,25,26,30)

InChI Key

FZQYCOUBRJEYBC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO

Solubility

Soluble in DMSO

Synonyms

RK-287107; RK 287107; RK287107;

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.